molecular formula C10H15NO B12519161 Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-

Katalognummer: B12519161
Molekulargewicht: 165.23 g/mol
InChI-Schlüssel: CEOUGENUEZLTRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is a chemical compound with the molecular formula C10H15NO It is a derivative of benzenemethanamine, featuring methoxy and dimethyl substitutions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenemethanamine and appropriate methoxy and dimethyl substituents.

    Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction may produce benzenemethanol derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenemethanamine, N,α-dimethyl-
  • Benzenemethanamine, α-methyl-, (S)-
  • Benzenemethanamine, 4-methoxy-α-methyl-

Uniqueness

Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)- is unique due to its specific methoxy and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions may influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H15NO

Molekulargewicht

165.23 g/mol

IUPAC-Name

1-(2-methoxy-6-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6,8H,11H2,1-3H3

InChI-Schlüssel

CEOUGENUEZLTRB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.